molecular formula C19H20N2O6S3 B2857386 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896355-64-9

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Cat. No.: B2857386
CAS No.: 896355-64-9
M. Wt: 468.56
InChI Key: FTZWAIYFFFVWBX-VXPUYCOJSA-N
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Description

The compound is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives have gained considerable interest due to their anticancer properties and estrogen receptor (ER) modulatory actions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as benzo[d]thiazol-2-ylphosphonates have been synthesized using copper (II)-catalyzed cascade Csp2–P/C–C bond formation in o-haloaryl isothiocyanates with organophosphorus esters .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Research on zinc phthalocyanine derivatives, which share structural motifs with the compound , reveals their potential for photodynamic therapy applications in treating cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy. This suggests that related compounds, including the one specified, could be explored for similar therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Inhibitor Development for Neurological Disorders

Another study explored 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole as a reversible inhibitor of acetylcholinesterase (AChE), demonstrating potential applications in developing inhibitors for neurological disorders. Though not a direct match, this underscores the importance of methoxy and sulfonyl functionalities in synthesizing bioactive molecules with specific inhibitory activities (Brown-Proctor, Snyder, Sherman, & Kilbourn, 1999).

Material Science and Electroluminescent Devices

In the realm of material science, Zn(II)‐chelated complexes based on benzothiazole derivatives (which share structural similarities with the compound of interest) have been shown to produce white-light emission, indicating their utility in electroluminescent devices. Such complexes exhibit excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift of fluorescence emission. This property is valuable for developing advanced materials for organic light-emitting diodes (OLEDs) and indicates potential research applications for similarly structured compounds (Roh et al., 2009).

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S3/c1-27-11-10-21-16-9-8-15(30(3,25)26)12-17(16)28-19(21)20-18(22)13-4-6-14(7-5-13)29(2,23)24/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZWAIYFFFVWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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